molecular formula C8H9NO2 B1177034 sodium-myo-inositol cotransporter CAS No. 146890-04-2

sodium-myo-inositol cotransporter

Cat. No.: B1177034
CAS No.: 146890-04-2
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Description

The sodium-myo-inositol cotransporter, also known as Solute Carrier Family 5 Member 3 (SLC5A3 or SMIT1), is an integral plasma membrane protein that functions as a key transporter of the carbocyclic sugar myo-inositol . It operates via a sodium-dependent symport mechanism, coupling the uptake of one myo-inositol molecule with two sodium ions, thereby harnessing the electrochemical sodium gradient to accumulate myo-inositol intracellularly . This protein is recognized as a member of the SLC5A gene family and shares the structural architecture of the LeuT fold, characterized by 14 transmembrane segments . Its expression is regulated by osmotic stress, positioning it as a crucial component of the cellular osmoregulatory response . Recent research has highlighted the significant research value of SLC5A3 in human pathologies. It is overexpressed in several cancer types, including non-small cell lung cancer (NSCLC) and liver cancer . In NSCLC, functional studies demonstrate that SLC5A3 depletion robustly impedes cancer cell proliferation and migration, while provoking cell cycle arrest and apoptosis . Its oncogenic role is linked to its ability to maintain intracellular myo-inositol levels, which in turn promotes the activation of the pro-growth Akt-mTOR signaling pathway . Beyond oncology, SLC5A3 is implicated in degenerative muscle diseases, with studies showing marked accumulation in sporadic inclusion body myositis (IBM) tissues, where it associates with protein aggregates and inflammatory infiltration . Furthermore, due to its location on chromosome 21, its dysregulation is also suspected to contribute to the pathophysiology of Down syndrome . This product is intended for Research Use Only (RUO) and is not approved for use in humans, or for diagnostic, therapeutic, or any other clinical procedures.

Properties

CAS No.

146890-04-2

Molecular Formula

C8H9NO2

Synonyms

sodium-myo-inositol cotransporter

Origin of Product

United States

Molecular Architecture and Functional Mechanisms of Sodium Myo Inositol Cotransporters

Structural Organization and Predicted Topology

The sodium-myo-inositol cotransporters belong to the Solute Carrier Family 5 (SLC5), a large group of proteins that utilize sodium gradients to transport a variety of substrates across cellular membranes.

Transmembrane Domain Architecture

Members of the SLC5 family, including the sodium-myo-inositol cotransporters, are predicted to share a common structural core consisting of 13 transmembrane helices. This architecture is fundamental to their function in substrate translocation across the lipid bilayer. For the human sodium/myo-inositol cotransporter (SLC5A3), detailed bioinformatic analyses predict a multi-pass membrane protein with a series of helical transmembrane domains connected by intracellular and extracellular loops. The specific topology, including the orientation of the N- and C-termini, is crucial for substrate binding and the conformational changes required for transport.

Evolutionary Relationships within the SLC5A/SGLT Superfamily

The SLC5A family, also known as the sodium-glucose cotransporter (SGLT) superfamily, comprises a diverse group of transporters with varied substrate specificities. Within this superfamily, there are three known mammalian myo-inositol cotransporters: the Na+-coupled SMIT1 (encoded by the SLC5A3 gene) and SMIT2 (encoded by the SLC5A11 gene), and the proton-coupled HMIT (SLC2A13) guidetopharmacology.orgguidetopharmacology.org. SMIT1 and SMIT2 share a significant degree of sequence homology with other members of the SLC5 family, reflecting a common evolutionary origin and a conserved transport mechanism. Despite their overlapping substrate preference for myo-inositol, SMIT1 and SMIT2 can exhibit different subcellular localizations in polarized cells, with SMIT2 often found at the apical membrane and SMIT1 at the basolateral membrane guidetopharmacology.org. This differential localization suggests distinct physiological roles for these two transporters.

Substrate Specificity and Transport Kinetics

The function of sodium-myo-inositol cotransporters is defined by their ability to selectively bind and transport specific substrates, a process that is tightly coupled to the electrochemical gradient of sodium ions.

Myo-Inositol and Stereoisomer Selectivity (e.g., scyllo-inositol)

The primary substrate for SMIT is myo-inositol. The human sodium/myo-inositol cotransporter (SLC5A3) is an electrogenic Na+-coupled symporter that actively transports myo-inositol and its stereoisomer scyllo-inositol across the plasma membrane uniprot.org. The ability to transport different stereoisomers highlights a degree of flexibility in the substrate-binding pocket.

Further illustrating this selectivity, SMIT2 has been shown to transport D-chiro-inositol, whereas SMIT1 does not guidetopharmacology.org. Additionally, differences in the transport of other sugars, such as xylose and fucose, have been observed between the two isoforms. SMIT1 can transport both D- and L-isomers of xylose and fucose, while SMIT2 is selective for the D-isomers of these sugars guidetopharmacology.org. This differential substrate specificity allows for the functional distinction between SMIT1 and SMIT2.

TransporterSubstrates Transported
SMIT1 (SLC5A3) myo-inositol, scyllo-inositol, D-xylose, L-xylose, D-fucose, L-fucose
SMIT2 (SLC5A11) myo-inositol, D-chiro-inositol, D-xylose, D-fucose

Sodium Ion Coupling and Stoichiometry

The transport of myo-inositol by SMIT is an active process driven by the co-transport of sodium ions down their electrochemical gradient. The stoichiometry of this coupling is a critical determinant of the transporter's concentrating capacity. For both SMIT1 and SMIT2, the transport of one molecule of myo-inositol is coupled to the transport of two sodium ions (2 Na+: 1 myo-inositol) uniprot.orguniprot.org. This stoichiometry allows the transporter to accumulate myo-inositol inside the cell against a significant concentration gradient.

Electrogenic Properties and Voltage Dependence

The co-transport of two sodium ions with each molecule of myo-inositol results in a net influx of positive charge, making the transport process electrogenic. This inherent electrogenicity means that the activity of the sodium-myo-inositol cotransporter is sensitive to the membrane potential. The transport process generates measurable currents that can be studied using electrophysiological techniques.

Studies have revealed the presence of presteady-state currents, which are transient currents that occur in the absence of the substrate upon a change in membrane potential. These currents are thought to reflect the movement of the empty transporter within the membrane electric field. Additionally, in the absence of myo-inositol, SMIT can mediate a "Na+ leak" current, which is a substrate-independent influx of sodium ions nih.gov.

The current-voltage relationship for myo-inositol transport is typically non-linear, with hyperpolarization generally favoring substrate influx. Furthermore, SMIT1 has been shown to physically and functionally interact with voltage-gated potassium channels, such as KCNQ channels nih.govnih.govresearchgate.net. This interaction can modulate the voltage dependence and gating kinetics of the associated channels, and in turn, the local membrane potential can influence the activity of the transporter uniprot.orgnih.gov. For instance, co-expression of SMIT1 with KCNQ2/3 channels has been shown to shift the voltage-dependence of channel activation to more negative potentials nih.govpnas.org. This reciprocal regulation highlights a complex interplay between ion channels and transporters in controlling cellular excitability and substrate uptake.

Kinetic Models and Rate-Limiting Steps of Transport

One prominent model for the human sodium/myo-inositol transporter 2 (SMIT2) is a 5-state kinetic model . This model was developed using measurements of steady-state and pre-steady-state currents and proposes a specific sequence of events: cooperative binding of two Na+ ions to the transporter on the extracellular side, followed by the binding of one myo-inositol molecule. nih.gov Once fully loaded, the transporter undergoes a conformational change, reorienting the binding sites towards the intracellular side. After releasing the substrates into the cell, the empty transporter undergoes another conformational change to return to its outward-facing state, completing the cycle. nih.gov

The kinetics of SMITs are often described using Michaelis-Menten parameters, which quantify the transporter's affinity for its substrate (Km) and the maximum transport rate (Vmax). These parameters are crucial for comparing the function of different transporters and understanding their behavior in different cellular environments.

ParameterTransporterValueExperimental System
Km for myo-inositolSMIT2120 µM-
Km for Na+SMIT213 mM-
Km for myo-inositolSMIT2334 ± 6 µMMDCK cells
VmaxSMIT217.4 ± 0.2 nmol (mg protein)-1 (30 min)-1MDCK cells
Turnover RateSMIT2~21 s-1-
Turnover RateSMIT1A few s-1-

Conformational Dynamics of the Transport Cycle

The transport of myo-inositol across the cell membrane by SMITs is facilitated by a series of conformational changes in the protein structure, a mechanism known as the alternating access model . nih.gov This model posits that the transporter exists in at least two major conformational states: an outward-facing state, where the substrate and ion binding sites are accessible from the extracellular space, and an inward-facing state, where these sites are open to the cytoplasm. The transport cycle involves a transition between these states, effectively shuttling the bound substrates across the membrane.

The cycle begins with the transporter in the outward-facing conformation. Following the binding of sodium ions and myo-inositol, the transporter undergoes a significant structural rearrangement to the inward-facing conformation. nih.gov This change is thought to involve movements of transmembrane helices that close the extracellular access pathway and open an intracellular one. After the release of the substrates into the cell's interior, the transporter must return to its outward-facing conformation to begin a new cycle. As noted previously, this reorientation of the empty transporter is considered a rate-limiting step in the process. nih.gov

Cellular and Tissue Specific Expression of Sodium Myo Inositol Cotransporters

Subcellular Localization and Membrane Insertion

The sodium-myo-inositol cotransporter is an integral plasma membrane protein. wikipedia.orgnih.gov Structurally, it is a member of the solute carrier family 5 (SLC5A3) and is proposed to have 14 transmembrane domains. oup.com As a cotransporter, SMIT utilizes the electrochemical gradient of sodium ions to drive the transport of myo-inositol into the cell against its concentration gradient. nih.gov Specifically, it couples the transport of two sodium ions for each molecule of myo-inositol, enabling significant intracellular accumulation of this osmolyte. nih.gov This localization to the plasma membrane is fundamental to its function of regulating intracellular myo-inositol levels in response to extracellular cues, particularly hypertonic stress. nih.gov

Differential Expression Across Mammalian Organ Systems

The expression of sodium-myo-inositol cotransporters varies significantly among different tissues, highlighting its specialized functions throughout the body.

SMIT is prominently expressed in the central and peripheral nervous systems, where myo-inositol plays a critical role as an osmolyte and a precursor for signaling molecules. nih.govnih.gov In the brain, SMIT expression is vital for protecting neural cells from hyperosmotic stress. nih.gov The choroid plexus, responsible for producing cerebrospinal fluid, shows high levels of SMIT expression. wikipedia.org

Expression is also critical in peripheral nerves. nih.gov Studies have shown that the sciatic nerve is highly dependent on SMIT1 for the accumulation of myo-inositol. nih.gov In fact, the proper development of peripheral nerves, including the brachial plexus, facial, vagus, and phrenic nerves, is dependent on functional SMIT1. nih.gov

Table 1: Expression of this compound in the Nervous System

Tissue Specific Location/Cell Type Key Findings
Brain General Essential for osmoprotection against hypertonicity. nih.gov
Choroid Plexus Epithelium High level of expression noted. wikipedia.org
Peripheral Nerves Sciatic nerve, brachial plexus, facial nerve, vagus nerve, intercostal nerves, phrenic nerve Crucial for development and function; deficiency leads to reduced nerve conduction velocity. nih.gov
Ganglia Trigeminal ganglion, spinal ganglia Notable expression. wikipedia.org

The kidney is a primary site of SMIT expression, particularly in the medulla, where it plays a crucial role in osmoregulation. nih.gov SMIT mRNA levels in the renal medulla increase significantly in response to dehydration, leading to the accumulation of myo-inositol as a compatible osmolyte. nih.gov Expression is found in the cortex, outer medulla, and inner medulla. nih.gov

SMIT2, a specific isoform, is notably expressed in the apical membrane of the intestinal epithelium and renal proximal tubules, where it mediates myo-inositol transport. nih.gov The retinal pigment epithelium also exhibits high expression of SMIT. wikipedia.org

Table 2: Expression of this compound in Renal and Epithelial Tissues

Tissue Specific Location/Cell Type Key Findings
Kidney Renal medulla (outer and inner), cortex, proximal tubules Key role in osmoregulation; expression is upregulated by hypertonicity. nih.govnih.gov
Intestine Intestinal epithelium (apical membrane) Mediates apical transport of myo-inositol. nih.gov
Eye Retinal pigment epithelium, ciliary body, iris, vestibular membrane of cochlear duct High levels of expression observed. wikipedia.org

SMIT1 is expressed in cardiac cells, including cardiomyocytes and fibroblasts, where it has been implicated in pathological cardiac hypertrophy and fibrosis in response to pressure overload. biorxiv.org In the vasculature, SMIT1 is found in vascular smooth muscle cells of renal and mesenteric arteries. ahajournals.org Here, it modulates arterial contractility by interacting with Kv7 voltage-gated potassium channels. ahajournals.org Additionally, SMIT1 expression has been identified in skeletal muscle. nih.gov

Table 3: Expression of this compound in the Cardiovascular and Muscular Systems

Tissue Specific Location/Cell Type Key Findings
Heart Cardiomyocytes, cardiac fibroblasts Implicated in promoting cardiac hypertrophy and fibrosis under pressure overload. biorxiv.org
Vascular Smooth Muscle Renal and mesenteric arteries Modulates arterial contractility through interaction with Kv7 channels. ahajournals.org
Skeletal Muscle General Expression confirmed, with reduced myo-inositol content in deficient models. nih.gov

The this compound is also expressed in reproductive tissues. Its presence has been noted in the placenta. oup.com In the male reproductive system, the Slc5a3 transcript is localized to Sertoli cells within the seminiferous epithelium. oup.com It is hypothesized that, similar to its role in the kidney, SMIT is important for osmoregulation within the seminiferous epithelium. oup.com

Table 4: Expression of this compound in the Reproductive System

Tissue Specific Location/Cell Type Key Findings
Placenta General Expression has been documented. oup.com
Testis Sertoli cells of the seminiferous epithelium Important for osmoregulation within the seminiferous tubule fluid. oup.com

SMIT expression extends to several other specialized tissues. It is found in the liver, although myo-inositol levels in this organ are less dependent on SMIT1 compared to nervous tissue. nih.gov In the pancreas, SMIT1 is expressed in islets and specifically in β-cells, where it is required for normal glucose-stimulated insulin (B600854) secretion. nih.gov The lens of the eye is another site of expression. Furthermore, SMIT is expressed in bone and cartilage tissues, including the tibia and trabecular bone. wikipedia.org

Table 5: Expression of this compound in Other Specialized Tissues

Tissue Specific Location/Cell Type Key Findings
Liver General Expression confirmed. nih.gov
Pancreas Islets, β-cells Required for stable phosphoinositide pool and normal insulin secretion. nih.gov
Lens General Expression has been documented.
Bone and Cartilage Tibia, cartilage tissue, trabecular bone Notable expression in bone tissues. wikipedia.org

Regulatory Mechanisms Governing Sodium Myo Inositol Cotransporter Activity

Transcriptional and Epigenetic Regulation: Orchestrating the Cellular Response

The expression of the gene encoding the sodium-myo-inositol cotransporter, SLC5A3, is tightly controlled at the transcriptional level, primarily in response to changes in the osmotic environment. This regulation involves a complex interplay of signaling pathways, transcription factors, and specific DNA elements.

Osmotic Stress Response Pathways and Tonicity-Responsive Enhancer Binding Protein (TonEBP)

A key player in the cellular response to hypertonicity is the transcription factor TonEBP (Tonicity-Responsive Enhancer Binding Protein), also known as NFAT5. nih.govpnas.orgnih.gov When cells are exposed to hypertonic conditions, leading to an increase in extracellular solute concentration, TonEBP is activated. nih.govpnas.org This activation triggers the transcription of several genes that help the cell adapt, including the gene for SMIT. nih.govnih.govphysiology.org The increased expression of SMIT leads to a greater uptake of myo-inositol, which acts as an organic osmolyte, helping to balance the intracellular and extracellular tonicity without disrupting cellular functions. nih.govphysiology.org

The activation of TonEBP itself is a multi-step process. In response to hypertonic stress, TonEBP's phosphorylation and nuclear localization increase. physiology.orgpolyu.edu.hk This allows it to bind to specific DNA sequences and drive the transcription of its target genes. Studies have shown that in response to water diuresis, the nuclear distribution of TonEBP decreases, leading to reduced SMIT mRNA expression. Conversely, during antidiuresis, TonEBP's nuclear presence increases, resulting in higher SMIT mRNA levels. physiology.org This demonstrates a direct link between physiological changes in water balance and the regulation of SMIT expression through TonEBP.

Interestingly, the activation of TonEBP and subsequent SMIT expression can also be triggered by factors other than hypertonicity. For instance, the depletion of amino acids from the extracellular environment can induce cell shrinkage and activate mitogen-activated protein kinases, leading to the nuclear redistribution of TonEBP and increased SMIT expression. nih.gov

Characterization of Promoter and Enhancer Elements

The regulation of the SLC5A3 gene is not solely dependent on the presence of TonEBP but also on the intricate architecture of its promoter and enhancer regions. The human SLC5A3 gene is composed of two exons, with the first exon containing untranslated sequences and the second exon housing the entire protein-coding region. nih.gov

A remarkable feature of the SLC5A3 gene is the presence of multiple tonicity-responsive enhancers (TonEs) scattered over a large 50-kilobase pair region in its 5'-flanking region. nih.govnih.gov These enhancers are variations of the same type of element that interacts with TonEBP. nih.gov In vivo experiments have confirmed that under hypertonic conditions, the binding of TonEBP to these enhancer sites increases, indicating that all of these enhancers contribute to the transcriptional stimulation of the gene. nih.govnih.gov This long-range interaction between multiple enhancers and the promoter highlights the complex and robust nature of SMIT gene regulation. nih.gov

The promoter of the SLC5A3 gene contains binding sites for various transcription factors, including FOXO3, GATA-1, and PPAR-gamma, suggesting a potential for regulation by a diverse range of cellular signals beyond just osmotic stress. genecards.org

Modulation by Second Messengers and Signaling Molecules (e.g., cAMP)

While the TonEBP pathway is a primary regulator, other signaling molecules and second messengers can also modulate SMIT activity. For example, nitric oxide (NO) has been shown to negatively regulate TonEBP-dependent gene expression, including that of SMIT. nih.gov The introduction of NO donors leads to the S-nitrosylation of TonEBP, which decreases its binding to target genes. nih.gov

Furthermore, the activity of the this compound can be influenced by protein kinases. Downregulation of protein kinase C (PKC) activity has been associated with an increase in myo-inositol transport, while activation of protein kinase A (PKA) has been shown to decrease it. mdpi.com This suggests that post-translational modifications through phosphorylation can fine-tune the activity of the transporter. mdpi.com

Post-Transcriptional and Post-Translational Control: Fine-Tuning Transporter Function

Beyond the initial transcription of the SLC5A3 gene, its expression and the activity of the resulting protein are further refined by post-transcriptional and post-translational control mechanisms. These processes add another layer of complexity to the regulation of myo-inositol uptake.

Alternative Splicing and Isoform Generation

The human SLC5A3 gene is a complex transcriptional unit that can generate multiple SMIT transcripts through alternative splicing. physiology.orgnih.gov This process allows for the production of different protein isoforms from a single gene. Initially, it was thought that the human SMIT gene was intronless. physiology.org However, further research revealed that the gene contains multiple exons, and the use of alternative splice sites and exons leads to a variety of transcripts. nih.govphysiology.org

For instance, an alternate splice donor site within the coding region can extend the open reading frame, generating novel SMIT isoforms. physiology.org These isoforms may have different carboxy-terminal domains, which could contain new phosphorylation sites for protein kinases A and C, potentially altering their regulation and function. physiology.org Hypertonic stress has been shown to induce a time-dependent increase in various SMIT transcripts of different sizes, which has been attributed to alternative exon splicing. physiology.orgnih.gov This generation of diverse isoforms could explain the observed heterogeneity in the regulation and structure of SMIT in different tissues and under various conditions. physiology.org

SMIT Isoform Functional Characteristic Reference
SMIT1Expressed in various tissues including the heart and nervous system; interacts with and modulates Kv7 potassium channels. ahajournals.org
SMIT2 (SLC5A11)Identified as a Na+-coupled myo-inositol transporter. ahajournals.orgnih.gov
Novel IsoformsPotentially generated through alternative splicing, with altered C-termini and phosphorylation sites. physiology.org

Protein Stability and Degradation Pathways

The ultimate level of SMIT protein at the cell membrane is determined by the balance between its synthesis and its degradation. While the specific pathways for SMIT protein degradation are still being fully elucidated, it is known that the protein can be ubiquitinated at specific lysine (B10760008) residues (Lys290 and Lys596). genecards.org Ubiquitination is a common cellular process that marks proteins for degradation by the proteasome. This suggests that the stability and turnover of the SMIT protein are actively regulated processes.

Furthermore, the expression of SMIT has been shown to be developmentally regulated, with its levels changing in different tissues during embryonic and postnatal stages. nih.gov For example, in the fetal rat brain, SMIT mRNA is abundant but gradually decreases after birth, whereas in the kidney, its expression increases significantly after birth. nih.gov This developmental regulation points to the existence of intricate mechanisms controlling the long-term stability and expression of the SMIT protein.

Allosteric Modulation and Ligand-Induced Regulation

The activity of the this compound (SMIT) is intricately regulated by various mechanisms to ensure cellular homeostasis, particularly under conditions of osmotic stress. Beyond transcriptional control, the transporter's function is subject to more immediate modulation by direct interaction with various ligands. This regulation can occur through competitive inhibition at the substrate-binding site or potentially through allosteric modulation, where ligands bind to a site distinct from the active site to alter the transporter's conformation and activity.

A number of studies have investigated the interaction of various sugars and inositol (B14025) isomers with SMIT, revealing potential inhibitory or modulatory effects. These interactions are crucial for understanding the transporter's specificity and can be indicative of direct competition, active inhibition, or allosteric effects. nih.gov For instance, a study examining the transport of myo-inositol and scyllo-inositol in the presence of various other inositols and sugars demonstrated that several of these compounds could inhibit transport. nih.gov This inhibition suggests a direct interaction with the transporter, although the precise nature—be it competitive or allosteric—often requires more detailed kinetic analysis.

Ligand-Induced Inhibition and Specificity

The family of sodium-glucose cotransporters (SGLT), to which SMIT (also known as SMIT1/SLC5A3 and SMIT2/SLC5A11) belongs, is known to be inhibited by the flavonoid phlorizin (B1677692). nih.govwikipedia.org Phlorizin and its aglycone form, phloretin, have been instrumental in probing the structure and function of these transporters. Research on SGLT1, a close homolog of SMIT, has shown that phlorizin binds to the C-terminal extramembranous loop of the transporter. nih.gov The interaction primarily involves the aglucone (phloretin) part of the molecule, indicating the importance of the aromatic moiety in binding. nih.gov While phlorizin is a potent inhibitor of SGLT1 and SGLT2, it has been characterized as a poor inhibitor of the pre-steady-state currents of human SMIT2, suggesting differences in the binding pocket or inhibitory mechanism among the SLC5 family members. nih.govwikipedia.orgnih.gov

In a study on rat renal arteries, the SMIT1 transport inhibitor phlorizin was observed to have a minor impact on the anticontractile effects induced by raffinose (B1225341) and myo-inositol. This finding hints at a functional consequence of ligand interaction with SMIT1 in a physiological context, although the effect was not pronounced.

The substrate specificity of SMIT isoforms also provides insight into ligand-induced regulation. For example, SMIT1 can transport both D- and L-isomers of fucose and xylose, whereas SMIT2 is specific for the D-isomers. Conversely, SMIT2 can transport D-chiro-inositol, which is not a substrate for SMIT1. These differences in substrate handling underscore the subtle variations in the ligand-binding sites of the SMIT isoforms, which can be exploited for selective modulation.

Investigating Allosteric Modulation

True allosteric modulation involves the binding of a molecule to a site topographically distinct from the substrate-binding site, leading to a conformational change that alters the transporter's affinity for its substrate or its maximal transport rate (Vmax). Non-competitive inhibition is a form of allosteric modulation where the inhibitor reduces the Vmax without affecting the Michaelis constant (Km), meaning it does not compete with the substrate for the active site. wikipedia.orgnih.gov

While direct evidence for allosteric regulation of SMIT by specific, non-substrate-like molecules is still an emerging area of research, the patterns of inhibition by some compounds suggest the possibility of allosteric mechanisms. For example, if a substance inhibits SMIT activity in a manner that cannot be overcome by increasing the concentration of myo-inositol, it would point towards a non-competitive, and therefore likely allosteric, mechanism. The inhibition of the enzyme hexokinase by glucose-6-phosphate is a classic example of non-competitive inhibition where the product binds to an allosteric site to regulate its own production pathway. wikipedia.org Similarly, identifying compounds that bind to SMIT at sites other than the myo-inositol binding pocket could open new avenues for therapeutic intervention.

Computational approaches, such as molecular docking and dynamic simulations, are becoming increasingly valuable for identifying potential allosteric binding sites on transporter proteins. nih.gov These methods can predict "cryptic" or hidden pockets that are not apparent in static crystal structures but may become accessible during the transporter's conformational changes. mdpi.com The application of such computational tools to the known structures and models of SMIT could accelerate the discovery of novel allosteric modulators.

The table below summarizes the findings on the inhibition of SMIT and related transporters by various ligands, which may involve competitive or potentially allosteric mechanisms.

TransporterLigand/InhibitorObserved Effect/FindingPotential MechanismReference(s)
SMIT1/SMIT2Various inositol isomers and sugarsInhibition of myo-inositol and scyllo-inositol transport.Competitive inhibition, active inhibition, or allosteric inhibition. nih.gov
SGLT1PhlorizinPotent inhibitor; binds to the C-terminal loop.Competitive inhibition. nih.gov
SGLT1PhloretinBinds to the C-terminal loop, similar to phlorizin.Competitive inhibition. nih.gov
SMIT2PhlorizinPoor inhibitor of pre-steady-state currents.Weak or non-inhibitory at this level. nih.gov
SMIT1PhlorizinSmall effect on raffinose plus myo-inositol-induced anticontractile action in renal arteries.Minor functional inhibition.
SMIT1/SMIT2D-xylose, L-xylose, D-fucose, L-fucoseDifferential transport between SMIT1 (transports D- and L-isomers) and SMIT2 (transports only D-isomers).Substrate specificity.
SMIT1/SMIT2D-chiro-inositolTransported by SMIT2 but not by SMIT1.Substrate specificity.

Physiological Roles of Sodium Myo Inositol Cotransporters in Health

Role in Osmoregulation and Cellular Volume Homeostasis

Sodium-myo-inositol cotransporters are fundamental to cellular defense against hypertonic stress, a condition where the concentration of solutes outside the cell is higher than inside, leading to water efflux and cell shrinkage. pnas.org To counteract this, cells activate mechanisms to accumulate non-perturbing organic solutes, known as compatible osmolytes, which include myo-inositol. nih.govbiologists.comtheadl.com

Under hyperosmotic conditions, the expression of the SMIT1 transporter is significantly upregulated. nih.govnih.govnih.gov This increased expression, driven by transcription factors like the Tonicity-responsive Enhancer Binding Protein (TonEBP), enhances the cell's capacity to import myo-inositol from the extracellular fluid. pnas.orgnih.gov The resulting intracellular accumulation of myo-inositol increases the internal osmolarity, thereby restoring cell volume without altering the concentrations of inorganic ions that could disrupt enzyme function and other cellular processes. theadl.comnih.gov

This osmoregulatory mechanism is critical in tissues frequently exposed to osmotic fluctuations, such as the kidney medulla and the brain. pnas.orgnih.gov In rat cortical astrocytes, for instance, exposure to hypertonic media leads to a multi-fold increase in both myo-inositol content and the rate of its sodium-dependent uptake. nih.gov This response is not only rapid but also highly sensitive, indicating its importance in protecting glial cells during various pathological states that cause plasma hypertonicity. nih.gov Conversely, when cells are returned to an isotonic environment, a rapid efflux of myo-inositol occurs to prevent cellular swelling. nih.govphysiology.org

Experimental ConditionCell TypeFold Increase in Myo-inositol UptakeReference
Hyperosmotic Medium (390 mosM for 12h)Rat Cortical Astrocytes4-5 fold (peak rate) nih.gov
Hyperosmotic Medium (390 mosM for 24-96h)Rat Cortical Astrocytes1.8-2 fold (steady-state) nih.gov
Hyperosmotic Medium (325 mosM)Rat Cortical Astrocytes1.7-fold (peak rate) nih.gov
Hypertonic CultureMDCK (Kidney) Cells25-fold physiology.org
Hyperosmotic ExposureRat Liver Macrophages (Kupffer cells)Stimulated uptake nih.gov

Contribution to Phosphoinositide Biosynthesis and Downstream Signaling

Beyond its role as an osmolyte, the myo-inositol transported by SMIT is a fundamental building block for phosphoinositides, a class of lipids critical for cellular signaling. nih.govaacrjournals.org Once inside the cell, myo-inositol is incorporated into phosphatidylinositol (PI), which can be sequentially phosphorylated to form key signaling molecules like phosphatidylinositol 4-phosphate (PIP) and phosphatidylinositol 4,5-bisphosphate (PIP2). pnas.orgnih.gov

PIP2 is a pivotal molecule located in the plasma membrane that acts as a precursor for the second messenger inositol (B14025) 1,4,5-trisphosphate (IP3) and as a direct regulator of numerous ion channels and enzymes. pnas.orgaacrjournals.org Research has shown that increasing intracellular myo-inositol levels through SMIT1 overexpression leads to an enlarged pool of PIP and PIP2. pnas.org This, in turn, can modulate the activity of PIP2-dependent ion channels, such as KCNQ2/3 channels, and influence the electrical properties of excitable cells like neurons. pnas.org The accumulation of myo-inositol via the SMIT1 pathway can augment IP3-mediated calcium release from intracellular stores, further highlighting its role in signal transduction. pnas.orgbiorxiv.org This connection demonstrates that SMIT1 activity not only helps cells adapt to osmotic stress but also directly influences fundamental signaling cascades that govern cellular excitability and function. pnas.org

Essentiality in Neural Development and Peripheral Nerve Function

The transport of myo-inositol via SMIT1 is indispensable for the proper development and function of the nervous system. nih.gov Myo-inositol and its derivatives are involved in critical neuronal processes. nih.gov Studies using knockout mice have provided definitive evidence for the essential role of SMIT1. Mice lacking the SMIT1 gene (SMIT1-null) die shortly after birth from respiratory failure. researchgate.netnih.gov This lethality is attributed to severe defects in the development of peripheral nerves that control breathing, including the phrenic, vagus, and intercostal nerves. nih.gov

These developmental abnormalities can be prevented if the mother is given a myo-inositol supplement during pregnancy, indicating that a sufficient supply of myo-inositol is crucial for peripheral nerve formation. nih.gov In adult mice that were rescued by this prenatal supplementation, the deficiency of SMIT1 still resulted in significantly reduced myo-inositol levels in various tissues, with the sciatic nerve being the most affected. nih.gov This depletion of myo-inositol in the sciatic nerve was linked to a significant reduction in nerve conduction velocity and a decrease in the activity of protein kinase C (PKC), a key enzyme in cellular signaling. nih.gov These findings underscore the critical dependence of peripheral nerves on SMIT1 for accumulating the myo-inositol necessary for both their structural development and their functional integrity. nih.gov

Involvement in Cardiovascular System Homeostasis and Arterial Contractility

Recent research has uncovered a significant role for the sodium-myo-inositol cotransporter SMIT1 in the cardiovascular system, particularly in regulating the contractility of arteries. nih.govnih.govresearchgate.net SMIT1 is expressed in vascular smooth muscle cells (VSMCs), the cells within blood vessel walls that control their diameter and, consequently, blood pressure. nih.govlifelinecelltech.com

Studies have shown that SMIT1 modulates arterial contractility through a functional interaction with Kv7 potassium channels (specifically Kv7.4 and Kv7.5), which are important regulators of vascular tone. nih.govnih.govresearchgate.net Inducing an increase in SMIT1 expression in isolated renal arteries was found to reduce their contractile response to vasoconstrictors like methoxamine. nih.govresearchgate.net This vasorelaxant effect was dependent on the function of Kv7 channels. nih.gov Conversely, knocking down SMIT1 in renal arteries increased their contraction in response to methoxamine. nih.gov This suggests that SMIT1 activity normally contributes to a more relaxed vascular state.

Furthermore, in the context of cardiac stress, such as pressure overload, SMIT1 appears to play a detrimental role. biorxiv.orgbiorxiv.orgbiorxiv.org Studies in mice have demonstrated that the absence of SMIT1 protects the heart from developing pathological hypertrophy (enlargement) and fibrosis (scarring) in response to hemodynamic stress. biorxiv.orgbiorxiv.org The proposed mechanism involves SMIT1 influencing intracellular calcium dynamics and subsequent signaling pathways, like the calcineurin/NFAT and Ras/ERK1/2 pathways, which drive maladaptive cardiac remodeling. biorxiv.org

Regulation of Bone Metabolism and Osteogenesis

The this compound SMIT1 and its substrate, myo-inositol, are essential for skeletal development and postnatal bone maintenance. nih.govnih.gov The process of bone formation, or osteogenesis, relies on the proper function of osteoblasts, the cells responsible for synthesizing bone matrix. nih.gov

Research using SMIT1 knockout mice has revealed the severe consequences of its deficiency on the skeleton. nih.gov Embryos lacking SMIT1 exhibit a significant delay in prenatal mineralization. nih.gov While neonatal death from respiratory failure can be prevented with maternal myo-inositol supplementation, these rescued mice grow to have shorter limbs, reduced bone density, and abnormal bone architecture in adulthood. nih.gov

Animal ModelKey FindingsReference
SMIT1 Knockout (SMIT1-/-) Mouse EmbryosDramatic delay in prenatal mineralization. nih.gov
Rescued SMIT1-/- Adult MiceShorter limbs, decreased bone density, abnormal bone architecture, retarded osteoblastic differentiation. nih.gov
SMIT1-/- Mice with MI SupplementationPartial restoration of abnormal bone phenotypes. nih.gov
Wild-type (SMIT1+/+) Mice with MI SupplementationStrengthened bone structure. nih.gov

Maintenance of Myo-Inositol Gradients in Specialized Compartments (e.g., Cerebrospinal Fluid, Lens, Seminiferous Fluid)

Sodium-myo-inositol cotransporters are crucial for establishing and maintaining high concentrations of myo-inositol in specialized fluid compartments and tissues where it performs specific functions. nih.govnih.gov The brain, for example, maintains myo-inositol levels that can be up to 100 times higher than those in the blood plasma. nih.gov

This steep gradient is created and upheld by active transport systems at the blood-brain and blood-cerebrospinal fluid (CSF) barriers, with SMIT1 and SMIT2 playing important roles. nih.govnih.gov In the choroid plexus, the tissue that produces CSF, SMIT1 is involved in transporting myo-inositol into the CSF. nih.govwikipedia.org This is highlighted by findings that show mice with defects in proteins that associate with SMIT1 have reduced myo-inositol content in their CSF. wikipedia.org

High concentrations of myo-inositol are also found in other specialized environments:

The Lens of the Eye: As a compatible osmolyte, myo-inositol helps protect lens cells from osmotic stress, which is critical for maintaining lens transparency. SMIT transporters are expressed in ocular tissues like the ciliary body, iris, and retinal pigment epithelium, contributing to the regulation of myo-inositol levels.

Seminiferous Fluid: The fluid within the seminiferous tubules of the testes, where sperm production occurs, also contains high levels of myo-inositol. This environment is crucial for sperm development and maturation, and SMIT transporters expressed in the testis contribute to maintaining this specialized milieu. researchgate.net

The active transport by SMITs ensures these compartments have a ready supply of myo-inositol, not only for osmoregulation but also for its role as a precursor in vital signaling pathways within these specific tissues. researchgate.net

Implications of Sodium Myo Inositol Cotransporter Dysfunction in Disease Models

Neurological and Neurodevelopmental Disorder Models

Dysregulation of myo-inositol levels due to SMIT dysfunction has significant implications for neurological health. Alterations in SMIT1 function have been associated with several conditions, including Down syndrome, Alzheimer's disease, and mood disorders.

Animal models of Down syndrome, such as the trisomy 16 (Ts16) fetal mouse, exhibit overexpression of the Na+/myo-inositol cotransporter (SMIT1). This leads to increased intracellular levels of myo-inositol. nih.gov In an immortalized cell line from the cerebral cortex of a Ts16 mouse fetus, this SMIT1 overexpression was linked to impaired cytosolic Ca2+ signals in response to glutamatergic and cholinergic stimuli. nih.gov Normalizing SMIT1 expression in these cells corrected the abnormal calcium signaling, suggesting that SMIT1 overexpression contributes to the neuronal dysfunction seen in Down syndrome. nih.gov Furthermore, studies in children with Down syndrome have shown elevated levels of myo-inositol in the brain, even without hypertonic stress. kcl.ac.uk

In the context of Alzheimer's disease, myo-inositol accumulation in the brain is a notable feature. This accumulation may be linked to the enhanced expression of the myo-inositol transporter in brain cells during oxidative stress. nih.gov Elevated myo-inositol levels have been shown to inhibit catalase, a key antioxidant enzyme, leading to increased cellular hydrogen peroxide and decreased cell viability. nih.gov This suggests that dysregulation of myo-inositol transport could contribute to the oxidative stress-induced pathogenesis of Alzheimer's disease. nih.gov

Research into mood disorders, particularly bipolar disorder, has revealed alterations in SMIT expression. In-vitro studies have suggested that mood stabilizers like lithium, valproate, and carbamazepine (B1668303) may work by down-regulating the high-affinity sodium-myo-inositol co-transporter, leading to a depletion of myo-inositol in neural cells. nih.govresearchgate.net In human studies, untreated patients with bipolar I disorder showed significantly higher expression of SMIT mRNA in neutrophils compared to healthy controls. nih.gov Conversely, treatment with lithium or valproate was associated with a significant reduction in SMIT mRNA levels. nih.gov Mouse models with a germline deletion of the Slc5a3 gene, which encodes SMIT1, exhibit behavioral deficits that mirror some symptoms of schizophrenia and bipolar disorder. nih.gov

In animal models of epilepsy, such as those induced by kainic acid, the Na+/myo-inositol cotransporter is upregulated in the hippocampus shortly after seizures. biorxiv.org Myo-inositol itself has demonstrated anticonvulsant properties in some models and can attenuate neuronal cell loss following status epilepticus. biorxiv.org Long-term treatment with myo-inositol in a rat model of post-status epilepticus epilepsy reduced the frequency and duration of spontaneous recurrent seizures and had a normalizing effect on the mRNA levels of the sodium-myo-inositol transporter. genecards.orgwikipedia.org

Alterations in myo-inositol metabolism have also been observed in the context of stroke. nih.gov While direct studies on SMIT dysfunction in stroke models are less detailed, the role of myo-inositol as an osmolyte and precursor for signaling molecules suggests that disruptions in its transport could impact the cellular response to ischemic injury.

Table 1: Summary of SMIT Dysfunction in Neurological and Neurodevelopmental Disorder Models

Disease Model Key Findings References
Down Syndrome (Ts16 mouse) Overexpression of SMIT1; increased intracellular myo-inositol; impaired Ca2+ signaling. nih.govkcl.ac.uk
Alzheimer's Disease Myo-inositol accumulation; inhibition of catalase by myo-inositol, contributing to oxidative stress. nih.gov
Bipolar Disorder Increased SMIT mRNA in untreated patients; downregulation of SMIT by mood stabilizers. nih.govresearchgate.net
Epilepsy (Kainic acid-induced) Upregulation of SMIT after seizures; myo-inositol shows antiepileptogenic properties. biorxiv.orggenecards.orgwikipedia.org
Stroke Altered myo-inositol metabolism observed. nih.gov

Metabolic Dysregulation Models

SMIT dysfunction is also implicated in models of metabolic disorders, including diabetes mellitus and hypertension, primarily through its role in regulating intracellular myo-inositol levels, which are crucial for insulin (B600854) signaling and vascular function.

In models of type 2 diabetes, the expression and function of SMIT1 in pancreatic β-cells are altered. nih.gov Genetic or pharmacological inhibition of SMIT1 in an insulinoma cell line (INS-1E) impaired glucose-stimulated insulin secretion, likely due to the downregulation of phosphoinositide signaling. nih.gov SMIT1 expression was found to be increased by acute high-glucose exposure but reduced under chronic hyperglycemic conditions. nih.gov In streptozotocin-induced diabetic rats, a model for type 1 diabetes, there was a significant reduction in the mRNA and protein levels of SMIT1 in the sciatic nerve and dorsal root ganglia. nih.gov

Alterations in myo-inositol levels have been associated with hypertension. kcl.ac.uk In the vasculature, SMIT1 modulates arterial contractility. kcl.ac.uk It has been shown to interact with and affect the function of Kv7.4/Kv7.5 heteromeric channels, which are voltage-gated potassium channels that regulate arterial tone. nih.gov This suggests a functional role for SMIT1 in vascular smooth muscle cells and its potential involvement in the pathophysiology of hypertension. kcl.ac.uk

Table 2: Summary of SMIT Dysfunction in Metabolic Dysregulation Models

Disease Model Key Findings References
Diabetes Mellitus (INS-1E cells, STZ-induced rats) Altered SMIT1 expression in pancreatic β-cells affecting insulin secretion; reduced SMIT1 in peripheral nerves. nih.govnih.gov
Hypertension SMIT1 modulates arterial contractility through interaction with Kv7 channels. kcl.ac.uknih.gov

Musculoskeletal Pathologies

The role of SMIT1 extends to the development and maintenance of the musculoskeletal system, with significant implications for bone formation.

Studies using SMIT1 knockout (SMIT1-/-) mice have demonstrated the essential role of this transporter and myo-inositol in osteogenesis and bone formation. nih.gov SMIT1-/- embryos exhibited a significant delay in prenatal mineralization. nih.gov Mice that were rescued from neonatal lethality by maternal myo-inositol supplementation displayed shorter limbs, decreased bone density, and abnormal bone architecture in adulthood. nih.gov The absence of SMIT1 led to retarded postnatal osteoblastic differentiation and bone formation both in vivo and in vitro. nih.gov Continuous myo-inositol supplementation could partially restore these abnormal bone phenotypes. nih.gov

Developmental Abnormalities

SMIT1 is critical during embryonic development, particularly for the formation of the skeleton and the peripheral nervous system.

As mentioned in the context of bone formation disorders, SMIT1 knockout mouse models have shown that a deficiency in SMIT1 and consequently myo-inositol has a detrimental impact on prenatal skeletal development, leading to delayed mineralization. nih.gov

The development of the peripheral nervous system is severely affected by the absence of SMIT1. SMIT1 null mice die shortly after birth due to respiratory failure, a consequence of abnormal development of the nerves that control breathing, including the phrenic, brachial plexus, facial, vagus, and intercostal nerves. nih.govresearchgate.net This neonatal lethality can be prevented by prenatal maternal myo-inositol supplementation, highlighting the critical role of myo-inositol transport for peripheral nerve development. nih.govresearchgate.net In adult SMIT1 deficient mice, the sciatic nerve shows a significant reduction in myo-inositol content, nerve conduction velocity, and protein kinase C activity. nih.gov

Models of Organ-Specific Conditions

The importance of osmotic regulation by SMIT is evident in the lens of the eye, where its dysfunction can lead to cataracts.

Transgenic mouse models that overexpress the Na+/myo-inositol transporter gene in the lens have been developed to study the role of osmotic stress in cataractogenesis. nih.govarvojournals.org These mice develop congenital cataracts, and the severity is correlated with the level of SMIT gene expression and the accumulation of myo-inositol in the lens. nih.gov This indicates that high levels of myo-inositol in the lens, leading to osmotic stress, contribute to the development of cataracts. nih.govarvojournals.org

Cardiac Pathologies

Emerging evidence points to a significant role for SMIT1 in the pathophysiology of cardiac hypertrophy and fibrosis.

In a mouse model of pressure overload induced by transverse aortic constriction, the absence of SMIT1 was found to be protective against the development of cardiac hypertrophy and fibrosis. researchgate.netbiorxiv.orgbiorxiv.org Mice lacking SMIT1 did not develop systolic dysfunction, cardiac hypertrophy, or fibrosis in response to pressure overload. kcl.ac.ukbiorxiv.org The deletion of SMIT1 was shown to reduce cardiac O-GlcNAcylation and maintain basal levels of Carabin, which in turn inhibits pro-hypertrophic signaling pathways. biorxiv.org In isolated cardiomyocytes, the lack of SMIT1 mitigated phenylephrine-induced hypertrophy and calcium increase. researchgate.netbiorxiv.org These findings establish SMIT1 as a key driver of pathological cardiac remodeling. biorxiv.org In hyperglycemic conditions, SMIT1 in the heart acts as a sensor for high glucose and triggers the activation of NOX2, leading to the production of reactive oxygen species, which can contribute to diabetic cardiomyopathy. nih.gov

Table 3: Summary of SMIT Dysfunction in Other Pathologies

Disease Model/Area Key Findings References
Bone Formation Disorders (SMIT1-/- mice) Delayed prenatal mineralization; shorter limbs, decreased bone density, and abnormal bone architecture in adults. nih.gov
Prenatal Skeletal Development (SMIT1-/- mice) Detrimental impact on prenatal skeletal mineralization. nih.gov
Peripheral Nerve Development (SMIT1 null mice) Severe abnormalities in peripheral nerve development leading to neonatal lethality; reduced nerve conduction velocity in adults. nih.govresearchgate.net
Congenital Cataract (Transgenic mice) Overexpression of SMIT leads to myo-inositol accumulation and osmotic stress, causing cataracts. nih.govarvojournals.org
Cardiac Hypertrophy and Fibrosis (Pressure overload mice) SMIT1 deletion protects against hypertrophy and fibrosis; SMIT1 mediates high glucose-induced ROS production. kcl.ac.ukresearchgate.netbiorxiv.orgnih.govbiorxiv.org

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to quantify sodium-myo-inositol cotransporter (SMIT) activity in vitro?

  • Methodology : Use radiolabeled [3H]Myo-inositol (e.g., Myo-[2-3H(N)]-Inositol) in uptake assays to measure SMIT-mediated transport kinetics. Sodium dependency can be confirmed by replacing Na⁺ with choline in buffer solutions. Phlorizin (Ki = 76 µM) serves as a competitive inhibitor to validate SMIT2-specific activity . For cell-based studies, employ polarized epithelial models (e.g., Madin-Darby Canine Kidney cells) to assess apical vs. basolateral transport .

Q. How does SMIT contribute to cellular osmoregulation, and what models are used to study this?

  • Mechanistic Insight : SMIT accumulates myo-inositol as an organic osmolyte under hypertonic stress, regulated by TonEBP (NFAT5). Use knockout models (e.g., SMIT1<sup>−/−</sup> mice) to study developmental defects linked to inositol deficiency . For real-time osmoregulatory responses, apply hypertonic challenges to cell lines while monitoring SMIT expression via qPCR and protein localization via immunofluorescence .

Q. What distinguishes SMIT1 (SLC5A3) from SMIT2 (SLC5A11) in substrate specificity?

  • Key Differences : SMIT1 transports myo-inositol with a Na<sup>+</sup>:substrate stoichiometry of 2:1 and is critical for embryonic development. SMIT2 additionally transports d-chiro-inositol and hexoses (d-glucose/d-xylose) but not fucose. Competitive inhibition assays with α-methylglucoside can differentiate SMIT2 activity .

Advanced Research Questions

Q. How do transcriptional regulators like TonEBP modulate SMIT expression in tissue-specific contexts?

  • Experimental Design : In placental studies, combine immunohistochemistry (TonEBP localization) with SMIT mRNA in situ hybridization to correlate spatial expression patterns. TonEBP knockout models reveal absent SMIT expression, confirming transcriptional dependence . For mechanistic studies, use chromatin immunoprecipitation (ChIP) to identify TonEBP binding sites on the SMIT promoter .

Q. What conflicting data exist regarding SMIT isoforms in disease models, and how can these be resolved?

  • Data Contradiction : In diabetic nephropathy, SGLT2 inhibition suppresses SLC5A3 (SMIT1) but upregulates ion transporters like NKCC2. This suggests compensatory mechanisms under metabolic stress. Resolve discrepancies using isoform-specific siRNA knockdowns in renal tubular cells, paired with metabolomic profiling of inositol derivatives .

Q. How can SMIT transport kinetics be modeled mathematically to predict in vivo behavior?

  • Modeling Approach : Develop kinetic models incorporating Na<sup>+</sup> electrochemical gradients and substrate competition. For example, modify existing cotransporter frameworks (e.g., KCC/NKCC models) by setting ion flux parameters (JSMIT) based on in vitro Km (13 mM for SMIT2) and voltage-clamp data . Validate predictions using Xenopus oocytes expressing SMIT isoforms .

Methodological Challenges

Q. What are the limitations of CLIA kits for quantifying SMIT2 in biological fluids?

  • Critical Analysis : Commercial CLIA kits (e.g., Human SLC5A11 CLIA Kit) detect both natural and recombinant SMIT2 but lack isoform specificity. Cross-validate results with Western blotting using antibodies against unique epitopes (e.g., SMIT2’s C-terminal domain). Tissue homogenates may require pre-treatment to eliminate interfering phosphatases .

Q. How can researchers address low SMIT expression levels in non-renal tissues?

  • Amplification Strategies : Use nested PCR for low-abundance transcripts or CRISPR-activation (CRISPRa) to enhance endogenous SMIT expression in target cells. For protein detection, employ proximity ligation assays (PLA) to improve sensitivity in complex matrices like serum .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.